2,6-Dimethoxy-7-deazapurine

Descripción general

Descripción

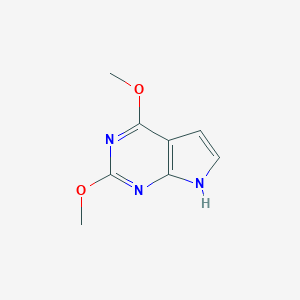

2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrimidine ring, with methoxy groups at the 2 and 4 positions. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatility as a building block for more complex molecules.

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action

2,6-Dimethoxy-7-deazapurine has shown promising anticancer properties through its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, derivatives of 7-deazapurine have been identified as potent inhibitors of adenosine kinases, which play a crucial role in cancer metabolism and signaling pathways . The modification of the N7 atom to a carbon atom enhances the electron density of the five-membered ring, allowing for better base-pairing in nucleic acids and improved binding to enzymes .

Case Studies

Recent studies have highlighted the cytotoxic effects of DMDA and its derivatives against various cancer cell lines. For instance, compounds incorporating DMDA have demonstrated significant inhibition of protein kinase activities in nanomolar ranges, leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Properties

Mechanism

Apart from its anticancer potential, DMDA has been studied for its antiviral activity. Derivatives of 7-deazapurine exhibit strong antiviral effects against RNA viruses by incorporating into viral RNA and disrupting viral replication processes . This mechanism is particularly relevant in developing treatments for viral infections where traditional antiviral drugs may fail.

Research Findings

A study reported that thieno-fused 7-deazapurine nucleosides showed potent antiviral effects against several RNA viruses, indicating that structural modifications can enhance their efficacy . The incorporation of DMDA into these nucleosides has been linked to increased cytotoxicity and antiviral activity.

Fluorescent Probes

Fluorescent Properties

Recent research has focused on the synthesis of fluorescent derivatives of 7-deazapurines, including DMDA. These compounds exhibit high quantum yields and large Stokes shifts due to their push-pull electronic structures, making them suitable for use as fluorescent probes in biological imaging . The ability to label cells with low cytotoxicity further enhances their applicability in live-cell imaging studies.

Applications in Research

Fluorescent DMDA derivatives are being explored for their utility in studying cellular processes such as DNA/RNA interactions and protein localization within cells. Their favorable photophysical properties allow for effective tracking and visualization in complex biological systems .

Synthesis of Novel Compounds

Synthetic Approaches

The synthetic versatility of DMDA allows for the development of novel compounds with tailored biological activities. Recent advancements include the synthesis of polycyclic hetero-fused 7-deazapurines through innovative methodologies such as C–H functionalization and cross-coupling reactions . These synthetic strategies enable the creation of diverse libraries of compounds that can be screened for various biological activities.

Summary Table: Applications and Findings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of 2-cyanoacetic ester with bromo-1,1-dimethoxyethane to form 2-cyano-4,4-dimethoxybutanoic acid ethyl ester. This intermediate is then reacted with formamidine to yield 4-hydroxy-6-amino-5-(2,2-dimethoxyethyl)pyrimidine. Subsequent cyclization and chlorination steps lead to the formation of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and reduced by-products. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex derivatives.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyrimidines .

Mecanismo De Acción

The mechanism of action of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but has a chlorine atom at the 4 position instead of a methoxy group.

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has chlorine atoms at both the 2 and 4 positions.

7H-Pyrrolo[2,3-d]pyridine: This compound has a similar fused ring system but lacks the methoxy groups.

Uniqueness

2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. These groups can also enhance its solubility and bioavailability, making it a valuable scaffold for drug development .

Actividad Biológica

2,6-Dimethoxy-7-deazapurine (CAS No. 90057-09-3) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a purine analog characterized by the substitution of the nitrogen atom at position 7 with a carbon atom. This structural modification enhances its biological activity compared to standard purines. The compound is known for its ability to interact with various biological targets, making it a versatile candidate in drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

- A549 (lung carcinoma)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

In vitro studies suggest that the compound acts by inducing apoptosis and inhibiting cell cycle progression. The mechanism is thought to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.3 | Apoptosis induction |

| MCF-7 | 4.8 | Cell cycle arrest |

| HCT116 | 6.1 | DHFR inhibition |

Antiviral Activity

In addition to its anticancer effects, this compound has demonstrated antiviral activity against several viruses, including HIV and herpes simplex virus (HSV). Studies have shown that the compound inhibits viral replication by interfering with viral polymerases.

Table 2: Antiviral Activity Data

| Virus Type | EC50 (µM) | Selectivity Index |

|---|---|---|

| HIV | 0.67 | >50 |

| Herpes Simplex Virus | 1.5 | >30 |

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the synthesis of nucleotides necessary for DNA replication.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with Viral Replication : By targeting viral polymerases, it disrupts the life cycle of viruses such as HIV and HSV.

Study on Anticancer Properties

A recent study evaluated the efficacy of this compound against a panel of human cancer cell lines. The results indicated a dose-dependent response in cell viability assays, confirming its potential as an anticancer agent. The study utilized various assays including MTT and colony-forming assays to assess cytotoxicity and proliferation rates.

Study on Antiviral Effects

Another significant investigation focused on the antiviral properties of this compound against HIV. The study reported that at low concentrations (EC50 = 0.67 µM), it effectively inhibited viral replication in vitro without significant cytotoxicity to host cells.

Propiedades

IUPAC Name |

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLQRBYFVAHEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421279 | |

| Record name | 2,6-Dimethoxy-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90057-09-3 | |

| Record name | 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90057-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine lend itself to the development of xanthine oxidase inhibitors?

A1: 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile starting material for synthesizing modified purine analogs, specifically 7-deazapurines. [, ]. These analogs can act as competitive inhibitors of enzymes like xanthine oxidase due to their structural similarity to natural purine substrates. By introducing specific functional groups to the core structure, researchers can modulate the molecule's binding affinity and inhibitory potency towards the target enzyme.

Q2: Can you provide an example of a specific derivative of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine that acts as an irreversible inhibitor of xanthine oxidase and explain its mechanism of action?

A2: One example is the tricyclic compound synthesized by cyclising 7-deazaxanthine-9-propionic acid, which itself is derived from 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine []. This compound features a reactive lactam ring. This ring interacts with the active site of xanthine oxidase, leading to irreversible inhibition likely through covalent modification of amino acid residues essential for enzymatic activity.

Q3: Besides its use in developing xanthine oxidase inhibitors, has 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine been utilized in other areas of research?

A3: Yes, 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine has been employed in nucleoside synthesis []. Researchers successfully synthesized ara-7-deazaxanthosine, a novel nucleoside analog, via phase-transfer glycosylation of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine. This nucleoside analog exhibited a stable N-glycosidic bond under acidic conditions, contrasting with the labile nature of this bond in natural xanthosine. This difference in stability offers valuable insights into the mechanism of proton-catalyzed hydrolysis of nucleosides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.